molecular formula C15H15FN4S2 B2531775 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole CAS No. 1105221-38-2

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Cat. No. B2531775
CAS RN: 1105221-38-2
M. Wt: 334.43
InChI Key: BNMXHMMMIICBIU-UHFFFAOYSA-N
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Description

The compound "2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole" is a synthetic molecule that appears to be designed for biological activity, potentially as a ligand for certain receptors or as a pharmaceutical agent. The presence of a 4-fluorophenyl group and a piperazine ring suggests that the compound could interact with central nervous system receptors, as similar structures are found in ligands for serotonin receptors, which are implicated in various neurological processes and disorders.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and the use of specific reagents to introduce functional groups such as fluorine or thiadiazole. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, a series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as LCMS, NMR, IR, and CHN elemental analysis, and in some cases, confirmed by single crystal XRD data . These techniques would likely be employed to confirm the structure of "2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole" as well.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the fluorophenyl and thiadiazole groups. Fluorinated compounds, such as those in the research, have been shown to have significant reactivity with various functional groups and have been evaluated for their potential as anthelmintic drugs . The thiadiazole moiety is a common feature in molecules with antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The presence of fluorine can significantly reduce the pKa of the compounds, influencing their basicity and, consequently, their oral absorption and bioavailability . The crystalline structure, as determined by XRD, can reveal intermolecular interactions and packing, which can affect the compound's stability and solubility . The antibacterial and anthelmintic activities of similar compounds have been evaluated, suggesting potential biomedical applications .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial and antibacterial properties. For instance, a study by Wu Qi (2014) on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, designed by connecting 1,3,4-thiadiazol with N-substituted piperazine, showed enhanced antibacterial activities against various microorganisms at certain concentrations. Similarly, Tamer and Qassir (2019) synthesized acetylenic derivatives of a substituted 1, 3, 4-Thiadiazole, aiming to explore their antibacterial and antifungal potentials, highlighting the scope of these compounds in drug development for microbial infections (Wu Qi, 2014; Anwar A. Tamer & Ahlam J Qassir, 2019).

Antitumor and Anticancer Potential

1,3,4-Thiadiazole derivatives have also shown promising results in antitumor and anticancer research. The synthesis and evaluation of these compounds have led to the discovery of potential anticancer agents. For example, Naito et al. (2005) synthesized novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds, demonstrating significant cytotoxic activity against several tumor cell lines. These findings suggest that 1,3,4-thiadiazole derivatives have the potential to be developed into anticancer drugs (H. Naito et al., 2005).

Antifungal Activities

Compounds featuring the 1,3,4-thiadiazole moiety have been investigated for their antifungal properties as well. Sahu et al. (2020) evaluated the antifungal and antibacterial potential of new derivatives of (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one, revealing that some synthesized compounds showed promising activity against both Gram-positive and Gram-negative organisms. This research contributes to the ongoing search for new antifungal and antibacterial agents (A. Sahu, Arun L. Patel, & H. Sahoo, 2020).

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4S2/c1-2-11-21-15-18-17-14(22-15)20-9-7-19(8-10-20)13-5-3-12(16)4-6-13/h1,3-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMXHMMMIICBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

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